molecular formula C14H13ClN2 B14277012 Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- CAS No. 154220-98-1

Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro-

Cat. No.: B14277012
CAS No.: 154220-98-1
M. Wt: 244.72 g/mol
InChI Key: BCHYIVDIHGVKHC-UHFFFAOYSA-N
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Description

Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with substituted aldehydes or ketones under reflux conditions in the presence of a suitable catalyst . Another approach involves the use of isatoic anhydride, hydrazides, and aldehydes in a one-pot reaction .

Industrial Production Methods: Industrial production of this compound may utilize multi-step synthesis processes that ensure high yield and purity. These methods often involve the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .

Chemical Reactions Analysis

Types of Reactions: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit significant biological activities .

Scientific Research Applications

Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to therapeutic effects such as cancer cell inhibition .

Comparison with Similar Compounds

Comparison: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it exhibits enhanced inhibitory effects on certain enzymes and receptors, making it a valuable compound for drug development .

Properties

CAS No.

154220-98-1

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C14H13ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-8,14,16-17H,9H2

InChI Key

BCHYIVDIHGVKHC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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